Quinoline-5-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-84-2 | |
| Record name | 5-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Quinoline 5 Sulfonyl Chloride
Preparation Routes
Two principal methods for the synthesis of quinoline-5-sulfonyl chloride and its derivatives are prominently documented: direct chlorosulfonation and a sequence involving diazotization followed by sulfuryl chloridization.
A direct and common method for synthesizing a quinoline (B57606) sulfonyl chloride derivative is the electrophilic aromatic substitution on 8-hydroxyquinoline (B1678124) using chlorosulfonic acid. This reaction yields 8-hydroxythis compound. nih.govresearchgate.net
The synthesis is typically performed by reacting 8-hydroxyquinoline with chlorosulfonic acid under anhydrous conditions. nih.gov The reaction conditions are generally mild, proceeding at room temperature. The reaction time can be lengthy, with some procedures specifying a duration of 18 hours to ensure complete conversion. researchgate.net The product, 8-hydroxythis compound, is often generated and used in subsequent steps without extensive purification. nih.gov Optimization of this reaction focuses on controlling the stoichiometry of the reagents and maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 8-Hydroxyquinoline | nih.govresearchgate.net |
| Reagent | Chlorosulfonic Acid (ClSO₃H) | nih.govresearchgate.net |
| Temperature | Room Temperature | nih.govresearchgate.net |
| Reaction Time | 18 hours | researchgate.net |
| Key Product | 8-Hydroxythis compound | nih.gov |
Chlorosulfonic acid (ClSO₃H) is a highly versatile and reactive reagent that serves a dual purpose in this synthesis. pageplace.de It functions as both the sulfonating agent and the chlorinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonium ion (⁺SO₂Cl) attacks the electron-rich quinoline ring. nih.gov The hydroxyl group at the 8-position is an activating group, directing the substitution primarily to the 5-position of the quinoline nucleus. The use of excess chlorosulfonic acid ensures the direct formation of the sulfonyl chloride, which is a crucial intermediate for synthesizing sulfonamides and other derivatives. pageplace.denih.gov
An alternative pathway to synthesize the this compound core structure is through a modified Sandmeyer reaction. This process begins with an amino-substituted quinoline, such as 5-aminoquinoline, which is converted into a diazonium salt and subsequently reacted to introduce the sulfonyl chloride group. google.comdurham.ac.uk One patented method describes the preparation of this compound from 5-aminoisosquinoline, achieving yields surpassing 80%. google.com
The first step in this sequence is the diazotization of the starting amine. durham.ac.uk 5-aminoisoquinoline (B16527) is treated with sodium nitrite (B80452) in the presence of a strong mineral acid, such as concentrated hydrochloric acid. google.com This reaction is highly temperature-sensitive and must be conducted under cold conditions, typically between -10 °C and 10 °C, to ensure the stability of the resulting diazonium salt. google.comorgsyn.org The formation of this diazonium salt intermediate is critical, as the diazonium group is an excellent leaving group, facilitating the subsequent substitution reaction. durham.ac.ukcbijournal.com
Following its formation, the diazonium salt solution is subjected to sulfuryl chloridization. google.com This is achieved by reacting the intermediate with sulfur dioxide in a suitable solvent, such as acetic acid. google.comorgsyn.org The reaction is catalyzed by a copper salt, typically copper chloride (CuCl or CuCl₂). google.comcbijournal.com This catalytic step is a variation of the Meerwein reaction. durham.ac.uknih.gov The copper catalyst facilitates the transfer of an electron to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent reaction with chloride yields the desired this compound. durham.ac.uk The product can then be isolated from the reaction mixture using techniques like solvent extraction with dichloromethane. google.com
| Step | Reagents | Key Conditions | Source |
|---|---|---|---|
| Diazotization | 5-Aminoisoquinoline, Sodium Nitrite, Concentrated Hydrochloric Acid | -10 °C to 10 °C | google.com |
| Sulfuryl Chloridization | Diazonium salt, Sulfur Dioxide, Acetic Acid, Copper Chloride (catalyst) | Addition of diazonium salt to SO₂/catalyst solution | google.comcbijournal.com |
| Isolation | Dichloromethane extraction | Standard workup procedure | google.com |
| Reported Yield | > 80% | google.com |
From 5-Aminoisoquinoline via Diazotization and Sulfuryl Chloridization
Green Chemistry Considerations in Industrial Production
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgacsgcipr.org In the context of this compound synthesis, this translates to developing processes that are not only efficient but also environmentally benign. researchgate.net Key areas of focus include the use of safer solvents, the reduction or elimination of hazardous reagents, and the design of energy-efficient reaction conditions. acs.orgethernet.edu.et The adoption of green chemistry principles can lead to significant improvements in the sustainability of pharmaceutical manufacturing, including reduced process mass intensity (PMI), lower greenhouse gas emissions, and decreased energy consumption. acsgcipr.org
From Haloquinolines via Oxidative Chlorination of Disulfides
A notable synthetic route to this compound involves the use of haloquinolines as starting materials. One such method begins with 5-bromoisoquinoline, which undergoes an alkylation reaction with thiourea (B124793) to form S-isoquinoline isothiourea salt. google.com This intermediate is then subjected to oxidative chlorosulfonylation to yield the final product. google.com This two-step process is characterized by its simple synthetic route, short reaction time, and convenient operation. google.com Importantly, it avoids the use of highly corrosive, irritating, and toxic reagents, making the synthetic route more environmentally friendly. google.com High yields of up to 95.9% have been reported for the final product under optimized conditions. google.com
Electrophilic Sulfonation Followed by Chlorination
A common and direct method for the synthesis of this compound is through the electrophilic sulfonation of quinoline, followed by chlorination. The reaction of 8-hydroxyquinoline with chlorosulfonic acid, for instance, yields 8-hydroxythis compound. nih.gov This approach is also applicable to the synthesis of isothis compound from 5-aminoisoquinoline. The process involves a diazotization reaction followed by a sulfuryl chloridization in an acetic acid solvent. google.com Another variation of this method involves reacting quinoline with chlorosulfonic acid to produce a mixture of sulfonated and chlorosulfonated quinoline, which is then treated with thionyl chloride to obtain quinoline-8-sulfonyl chloride. google.com
| Starting Material | Reagents | Key Steps | Product |
| 8-Hydroxyquinoline | Chlorosulfonic acid | Electrophilic sulfonation | 8-Hydroxythis compound nih.gov |
| 5-Aminoisoquinoline | Sodium nitrite, Concentrated HCl, Sulfur dioxide, Acetic acid | Diazotization, Sulfuryl chloridization | Isothis compound google.com |
| Quinoline | Chlorosulfonic acid, Thionyl chloride | Sulfonation/Chlorosulfonation, Chlorination | Quinoline-8-sulfonyl chloride google.com |
Photocatalytic Synthesis from Quinoline Compounds and Sulfonyl Chlorides
Recent advancements in synthetic chemistry have led to the development of photocatalytic methods for synthesizing sulfonyl-containing quinoline compounds. These methods offer a greener alternative to traditional synthesis by utilizing visible light as an energy source, often eliminating the need for metal catalysts and high temperatures. google.com
Visible light-induced photocatalysis provides a powerful tool for the synthesis of sulfonylated quinoline derivatives under mild, metal-free conditions. semanticscholar.orgnih.govmdpi.com These reactions can often be performed at room temperature, offering a significant advantage over methods that require heating. google.com The use of visible light catalysts, and in some cases, photocatalyst-free systems, aligns with the principles of green chemistry by reducing energy consumption and avoiding metal contamination in the final product. google.comsemanticscholar.orgnih.gov
The mechanism of these photocatalytic reactions often involves the generation of sulfonyl radicals. rwth-aachen.deorganic-chemistry.org In a typical process, a photocatalyst, upon absorbing visible light, becomes excited and can then interact with a sulfonyl chloride compound. google.comresearchgate.net This interaction can lead to the formation of a sulfonyl radical, which can then react with a quinoline compound to form the desired product. google.com In some cases, an electron donor-acceptor (EDA) complex may be formed, which upon irradiation, initiates a single electron transfer chain reaction, leading to the generation of the necessary radical species. rwth-aachen.dersc.org The generation of these radicals under mild conditions is a key advantage of photocatalytic methods. sioc.ac.cnacs.org
Chemical Reactivity and Derivatization
This compound is a versatile reagent that can be used to synthesize a wide range of derivatives. Its reactivity is primarily centered around the sulfonyl chloride group, which readily reacts with nucleophiles.
For example, 8-hydroxythis compound and 8-methoxythis compound react with various amines to produce a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides. nih.govnih.gov These reactions are typically carried out in an anhydrous solvent at room temperature. nih.gov The resulting sulfonamides can be further modified. For instance, acetylene-containing sulfonamides can undergo coupling reactions with organic azides to form hybrid systems containing both quinoline and 1,2,3-triazole moieties. nih.govnih.gov
Furthermore, the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides provides a direct route to 2-sulfonylquinolines under transition-metal-free conditions. mdpi.com
| Reactant | Reagent(s) | Product Type |
| 8-Hydroxythis compound | Amines | 8-Hydroxyquinoline-5-sulfonamides nih.govnih.gov |
| 8-Methoxythis compound | Amines | 8-Methoxyquinoline-5-sulfonamides nih.govnih.gov |
| Acetylenic quinoline-5-sulfonamides | Organic azides | Quinoline-1,2,3-triazole hybrids nih.govnih.gov |
| Quinoline N-oxides | Sulfonyl chlorides | 2-Sulfonylquinolines mdpi.com |
Reactions with Amines to Form Sulfonamides
The most common reaction of this compound and its derivatives is the reaction with primary or secondary amines to form the corresponding sulfonamides. researchgate.netcbijournal.com This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. nih.govlibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net
8-Hydroxythis compound serves as a precursor for a range of 8-hydroxyquinoline-5-sulfonamides. The synthesis begins with the reaction of 8-hydroxyquinoline (8-HQ) with chlorosulfonic acid to yield 8-hydroxythis compound. nih.govmdpi.com This intermediate is then reacted with various amines, often those containing an acetylene (B1199291) moiety, to produce the desired sulfonamides. nih.gov For instance, the reaction of 8-hydroxythis compound with appropriate acetylenic amines in anhydrous acetonitrile (B52724) at room temperature yields the corresponding 8-hydroxyquinoline-5-sulfonamides in good yields. nih.gov
Table 1: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
| Product Code | Amine Reactant | Final Product Name | Yield (%) |
|---|---|---|---|
| 3a | N-methylprop-2-yn-1-amine | 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 75% |
| 3b | N-ethylprop-2-yn-1-amine | N-ethyl-8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 72% |
| 3c | N-allylprop-2-yn-1-amine | N-allyl-8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 69% |
| 3d | N-prop-2-yn-1-ylbut-3-en-1-amine | N-(but-3-en-1-yl)-8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 71% |
| 3e | prop-2-yn-1-amine | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 81% |
| 3f | but-3-yn-1-amine | N-(but-3-yn-1-yl)-8-hydroxyquinoline-5-sulfonamide | 78% |
Data sourced from scientific literature. nih.gov
Analogous to the hydroxy derivatives, 8-methoxyquinoline-5-sulfonamides are synthesized from 8-methoxythis compound. The synthesis starts with the O-methylation of 8-hydroxyquinoline, followed by sulfonation with chlorosulfonic acid to obtain the 8-methoxythis compound intermediate. nih.govresearchgate.net This sulfonyl chloride is then reacted with amines, such as those with acetylene functionalities, in anhydrous acetonitrile using triethylamine as a base to afford the corresponding 8-methoxyquinoline-5-sulfonamides in high yields. nih.govmdpi.com
Table 2: Synthesis of 8-Methoxyquinoline-5-sulfonamides
| Product Code | Amine Reactant | Final Product Name | Yield (%) |
|---|---|---|---|
| 6a | N-methylprop-2-yn-1-amine | 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 85% |
| 6b | N-ethylprop-2-yn-1-amine | N-ethyl-8-methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 82% |
| 6c | N-allylprop-2-yn-1-amine | N-allyl-8-methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 79% |
| 6d | N-prop-2-yn-1-ylbut-3-en-1-amine | N-(but-3-en-1-yl)-8-methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 81% |
| 6e | prop-2-yn-1-amine | 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 91% |
| 6f | but-3-yn-1-amine | N-(but-3-yn-1-yl)-8-methoxyquinoline-5-sulfonamide | 88% |
Data sourced from scientific literature. nih.gov
Structural modification of the quinoline scaffold, such as the methylation of the hydroxyl group at the 8-position, is a key synthetic strategy. The O-methylation of 8-hydroxyquinoline is achieved under anhydrous conditions using sodium hydride and methyl iodide in a dimethylformamide (DMF) solution. nih.govmdpi.com This conversion of the phenolic hydroxyl group to a methoxy (B1213986) ether serves multiple purposes in synthetic strategies. While this "irreversible blockade" of the hydroxyl group can lead to a loss of biological activity in certain contexts, it is a crucial step for creating specific derivatives for further reactions. nih.gov The subsequent sulfonation of 8-methoxyquinoline (B1362559) proceeds efficiently to form 8-methoxythis compound, which is then used to synthesize a variety of sulfonamides in high yields. nih.govresearchgate.net
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution, though on a sulfur atom rather than a carbon. The reaction is generally considered to proceed via a one-step, SN2-type mechanism. nih.gov The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a transient intermediate or transition state where a new S-N bond is forming and the S-Cl bond is breaking. Subsequently, the chloride ion is expelled as a leaving group, and a proton is removed from the nitrogen atom, typically by a base present in the reaction mixture, to yield the neutral sulfonamide product and a salt of the base. libretexts.org
Coupling Reactions
Quinoline-5-sulfonamide (B3425427) derivatives that have been functionalized with reactive groups, such as acetylenes, can serve as substrates for further coupling reactions, enabling the construction of more complex molecular architectures.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click chemistry" reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org Acetylenic derivatives of quinoline-5-sulfonamides are suitable substrates for these coupling reactions. nih.govmdpi.com In a typical procedure, an acetylenic quinoline-5-sulfonamide is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govmdpi.com The catalyst is often generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. nih.govmdpi.com The reaction is typically performed in a solvent mixture such as DMF/H₂O at room temperature, leading to the formation of hybrid molecules containing both the quinoline-5-sulfonamide scaffold and a 1,2,3-triazole ring. nih.govmdpi.com
Table 3: Examples of CuAAC Reactions with Quinoline-5-Sulfonamides
| Starting Sulfonamide | Azide Reactant | Final Product | Yield (%) |
|---|---|---|---|
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (6a) | Allyl azide | N-((1-(allyl)-1H-1,2,3-triazol-4-yl)methyl)-8-methoxy-N-methylquinoline-5-sulfonamide | 65% |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (6a) | Benzyl azide | N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-8-methoxy-N-methylquinoline-5-sulfonamide | 72% |
| N-allyl-8-methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (6c) | Benzyl azide | N-allyl-N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-8-methoxyquinoline-5-sulfonamide | 68% |
| N-(but-3-en-1-yl)-8-methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (6d) | Benzyl azide | N-(but-3-en-1-yl)-N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-8-methoxyquinoline-5-sulfonamide | 75% |
Data sourced from scientific literature. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Acetylene Derivatives
Chelation Effects and Catalyst Deactivation
The 8-hydroxyquinoline moiety is a well-known chelating agent. In reactions involving metal catalysts, such as copper-catalyzed azide-alkyne cycloadditions, the presence of the 8-hydroxyquinoline-5-sulfonamide system can lead to catalyst deactivation. The chelating properties of this system may cause disruptive interactions with the copper catalyst, rendering it ineffective and preventing the desired reaction from proceeding. acs.org For instance, attempts to synthesize 1,2,3-triazole derivatives from acetylene-substituted 8-hydroxyquinoline-5-sulfonamides using a standard copper-catalyzed system (CuSO₄·5H₂O and sodium ascorbate) were unsuccessful. acs.org Analysis of the post-reaction mixtures showed no presence of the expected triazole products, an outcome attributed to the sequestration of the copper catalyst by the 8-hydroxyquinoline core. acs.org
Sulfonylation of Quinoline N-Oxides via C-H Bond Activation
Direct C-H bond functionalization represents an efficient and atom-economical approach to modifying heterocyclic compounds. The sulfonylation of quinoline N-oxides at the C2 position is a notable example of this strategy.
Copper-Catalyzed Regioselective Sulfonylation
An efficient one-pot protocol has been developed for the synthesis of sulfonylated quinoline N-oxides through a copper-catalyzed C-H bond activation. nih.govmdpi.com This method demonstrates high chemo- and regioselectivity, yielding 2-aryl sulfonyl quinolines in good to excellent yields. nih.govmdpi.com The reaction typically involves a copper catalyst to functionalize the C-H bond at the C2 position of the quinoline N-oxide ring. This direct approach avoids the need for pre-functionalized substrates, such as 2-haloquinolines. mdpi.com Another copper(I)-catalyzed method, employing a bidentate-chelation assisting group, has been developed for the specific sulfonylation at the C5 position of the quinoline ring. rsc.org
| Quinoline N-oxide Substrate | Aryl Sulfonyl Chloride | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Quinoline N-oxide | Benzenesulfonyl chloride | CuI | 85% | nih.gov |
| Quinoline N-oxide | p-Toluenesulfonyl chloride | CuI | 91% | nih.gov |
| 6-Methylquinoline N-oxide | p-Toluenesulfonyl chloride | CuI | 88% | nih.gov |
| 6-Methoxyquinoline N-oxide | p-Toluenesulfonyl chloride | CuI | 82% | nih.gov |
Role of Aryl Sulfonyl Chlorides as Sulfonylation Reagents
In these copper-catalyzed reactions, commercially available and relatively inexpensive aryl sulfonyl chlorides serve as the sulfonylation reagents. nih.govmdpi.com In some protocols, sulfonyl chlorides function not only as the source of the sulfonyl group but also as an electrophilic reagent that activates the quinoline N-oxide for the subsequent nucleophilic attack. mdpi.com For instance, p-tosyl chloride (TsCl) can attack the oxygen atom of the quinoline N-oxide, forming a reactive intermediate that is then susceptible to regioselective nucleophilic attack at the C2 position by a sulfonyl anion. nih.gov This dual role makes sulfonyl chlorides highly effective reagents for the direct deoxygenative C2-H sulfonylation of quinoline N-oxides. mdpi.com
Divergent Synthesis of Quinolones through Radical C-H Functionalization/Cyclization
Divergent synthesis provides a powerful method to access different molecular scaffolds from a single starting material by subtly changing reaction conditions or reagents. A controllable and divergent synthesis of quinolones has been achieved through a copper-catalyzed, site-selective radical C-H functionalization and cyclization of quinoline scaffolds. researchgate.netosti.gov In this transformation, the choice of sulfonyl chloride reagent is decisive for the reaction's selectivity, directing the synthesis toward either 2-thioquinolone or 4-quinolone derivatives. osti.gov The mechanism is believed to proceed via a single-electron transfer, with the steric hindrance and electronic effects of the sulfonyl chloride controlling the reaction pathway. osti.gov
| Starting Material | Sulfonyl Chloride Reagent | Major Product | Reference |
|---|---|---|---|
| Quinoline derivative | (e.g., less sterically hindered sulfonyl chloride) | 2-thioquinolone | osti.gov |
| Quinoline derivative | (e.g., more sterically hindered sulfonyl chloride) | 4-quinolone | osti.gov |
Acid-Catalyzed Transformations
Sulfonyl chlorides are reactive functional groups that can undergo transformations under various conditions, including in the presence of acid. A primary acid-catalyzed transformation for aromatic sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid.
The kinetics of the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid have been studied, revealing a mechanism applicable to this compound. The reaction rate is dependent on the acidity of the solution. The proposed rate-determining step involves the transformation of a complex formed between a water molecule and the sulfonyl chloride group into the final products. While specific studies on this compound are limited, the hydrolysis of the related 8-hydroxythis compound to 8-hydroxyquinoline-5-sulfonic acid has been observed during mass spectrometry analysis, confirming the susceptibility of this functional group to hydrolysis.
Spectroscopic and Analytical Characterization for Quinoline 5 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of quinoline-5-sulfonyl chloride derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in derivatives of this compound. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicity allows for the precise assignment of protons within the quinoline (B57606) ring system and any appended functional groups.
In a series of synthesized 8-hydroxy and 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives, the structures were unequivocally confirmed using ¹H NMR spectroscopy. For instance, in sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a distinct signal in the downfield region of the spectrum. Specifically, for certain quinoline-sulfonamide hybrids, the appearance of peaks within the chemical shift range of 10.12–10.49 ppm confirms the formation of the sulfonamide –NH– moiety.
Detailed ¹H NMR data for several derivatives, recorded in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD), highlight the specific resonances. Aromatic protons on the quinoline scaffold typically resonate between 7.0 ppm and 9.1 ppm, with their exact shifts and splitting patterns being influenced by the substitution pattern.
Table 1: ¹H NMR Spectroscopic Data for Selected Quinoline-5-sulfonamide (B3425427) Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | DMSO-d₆ | δ: 2.82-2.85 (t, J = 2.4 Hz, 1H, CH), 3.66–3.68 (d, J = 2.4 Hz, 2H, CH₂), 7.13–7.16 (d, J = 8.4 Hz, 1H Harom), 7.75–7.78 (dd, J = 8.4 Hz, J = 4.2 Hz, 1H, Harom), 8.07–8.10 (d, J = 8.4 Hz, 1H, Harom), 8.28–8.32 (t, J = 6 Hz, 1H, NH), 8.93–8.98 (m, 2H, Harom) |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | CD₃OD | δ: 2.18–2.20 (t, J = 3 Hz, 1H, CH), 3.23 (s, 3H, CH₃), 3.73–3.75 (d, J = 3 Hz, 2H, CH₂), 7.15–7.8 (d, J = 8.4 Hz, 1H, Harom), 7.68–7.72 (m, 1H, Harom), 8.20–8.22 (d, J = 8.4 Hz, 1H, Harom), 8.92–8.94 (m, 1H, Harom), 9.03–9.07 (m, 1H, Harom) |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | CDCl₃ | δ: 1.97–2.02 (t, J = 2.4 Hz, 1H, CH), 2.79 (s, 3H, NCH₃), 3.98–4.02 (d, J = 2.4 Hz, 2H, CH₂), 4.10 (s, 3H, OCH₃), 7.01–7.06 (d, J = 8.4 Hz, 1H, Harom), 7.51–7.57 (dd, J = 8.4 Hz, J = 4.2 Hz, 1H, Harom), 8.17–8.22 (d, J = 8.4 Hz, 1H, Harom), 8.90–8.99 (m, 2H, Harom) |
¹³C NMR Spectroscopic Analysis
For quinoline-sulfonamide derivatives, the carbon atoms of the quinoline ring system exhibit characteristic signals in the aromatic region of the spectrum. Research has shown that for certain quinoline-sulfonamide hybrids, the benzene (B151609) carbon atoms attached to the sulfonyl group show distinct resonances in the range of 135–138 ppm, confirming the successful formation of the desired structure. The structures of numerous newly synthesized quinoline-5-sulfonamides have been rigorously verified using ¹³C NMR spectroscopy.
The specific chemical shifts provide a fingerprint for each derivative, allowing for unambiguous structural assignment.
Table 2: ¹³C NMR Spectroscopic Data for Selected Quinoline-5-sulfonamide Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | DMSO-d₆ | δ: 31.98 (CH₂), 74.60 (CH), 79.90 (CCH), 109.92, 123.58, 125.07, 125.27, 132.18, 133.89, 138.90, 149.17, 158.55 |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | CDCl₃ | δ: 33.11 (CH₂), 38.11 (CH₃), 71.07 (CH), 72.91 (CCH), 107.19, 121.75, 122.51, 124.36, 132.47, 133.40, 137.01, 147.45, 156.06 |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | CDCl₃ | δ: 34.07 (NCH₃), 39.01 (CH₂), 56.60 (OCH₃), 73.93 (CH₂C), 76.61 (CCH), 105.61, 123.10, 124.22, 125.89, 132.59, 133.74, 139.95, 149.71, 159.68 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry and techniques involving various ionization methods provide definitive evidence for the identity of synthesized compounds.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. This technique is routinely used to confirm the identity of newly synthesized quinoline-5-sulfonamide derivatives.
A notable observation in the analysis of 8-hydroxythis compound is its susceptibility to hydrolysis. In the HR-MS spectrum of this compound, a signal at an m/z of 226.0165 is often detected. This signal does not correspond to the parent molecule but rather to its hydrolysis product, 8-hydroxyquinoline-5-sulfonic acid ([M+H]⁺), indicating the compound's sensitivity to moisture, particularly during the ionization process.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Selected Quinoline-5-sulfonamide Derivatives
| Compound | Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) |
|---|---|---|---|
| 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C₁₂H₁₁N₂O₃S | 263.0490 | 263.0514 |
| 8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)quinoline-5-sulfonamide | C₁₄H₁₅N₂O₃S | 291.0803 | 291.0804 |
| 8-Methoxy-N-(1,1-dimethyloprop-2-yn-1-yl)quinoline-5-sulfonamide | C₁₅H₁₇N₂O₃S | 305.0959 | 305.0956 |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C₁₄H₁₅N₂O₃S | 291.0803 | 291.0804 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of moderately polar molecules like quinoline derivatives. It is particularly useful for generating intact molecular ions, which is crucial for molecular weight determination.
The hydrolysis of 8-hydroxythis compound observed in HR-MS has been specifically attributed to the ionization process using the ESI method. The ESI source can facilitate the reaction with trace amounts of water, leading to the formation of the corresponding sulfonic acid, which is then detected as its protonated molecule [M+H]⁺. This highlights an important characteristic of the compound's reactivity and stability under ESI-MS analysis conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, assessing the purity of synthesized compounds, and confirming the identity of reaction products.
In the context of quinoline-sulfonamide synthesis, LC-MS is a standard method used to verify the purity of the final products. The chromatographic separation resolves the target compound from any starting materials, by-products, or impurities. The subsequent mass spectrometric detection provides the molecular weight of the eluted components. The mass spectra of the synthesized compounds typically exhibit the expected molecular ion peaks, such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), which confirms their identity and corresponds to their respective chemical formulas.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its sulfonamide derivatives, IR spectra provide valuable confirmation of the key structural features. The sulfonyl chloride group (-SO₂Cl) itself has strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. acdlabs.com When the sulfonyl chloride is converted to a sulfonamide (-SO₂NHR), the spectral features change accordingly, showing new bands for the N-H group.
The quinoline ring system also displays a series of characteristic absorptions. These include C-H stretching vibrations from the aromatic rings, as well as C=C and C=N bond stretching vibrations within the heterocyclic and benzene rings. mdpi.com The analysis of these spectral regions confirms the integrity of the quinoline core throughout chemical transformations.
Key vibrational frequencies observed in the IR spectra of quinoline-sulfonyl derivatives are summarized below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3112 - 3087 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1386 - 1334 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1195 - 1151 | Strong |
| Quinoline Ring | C=C / C=N Stretching | 1617 - 1507 | Medium-Strong |
| Sulfonamide N-H | Stretching | ~3207 | Medium |
| Quinoline Ring | C-H Deformation | 1106 - 969 | Medium |
Data compiled from studies on quinoline-sulfonamide derivatives and related structures. mdpi.comnih.govripublication.com
Elemental Analysis
Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. This method provides a fundamental check of a compound's empirical formula. For novel derivatives of this compound, the experimentally determined percentages must align closely with the theoretically calculated values for the proposed chemical structure. nih.gov A strong correlation between the found and calculated values serves as powerful evidence for the successful synthesis and purity of the target molecule. nih.gov
Below is a table showing representative elemental analysis data for a quinoline sulfonamide derivative and its metal complexes, demonstrating the close agreement between calculated and found values.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | C₁₅H₁₁ClN₂O₂S | C | 56.52 | 56.47 |
| H | 3.48 | 3.51 | ||
| N | 8.79 | 8.74 | ||
| [Zn(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)₂] | C₃₀H₂₀Cl₂N₄O₄S₂Zn | C | 51.41 | 51.47 |
| H | 2.88 | 2.81 | ||
| N | 7.99 | 8.04 | ||
| [Co(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)₂] | C₃₀H₂₀Cl₂CoN₄O₄S₂ | C | 51.89 | 51.94 |
| H | 2.90 | 2.86 | ||
| N | 8.07 | 8.11 |
Data from a study on metal complexes of a quinoline-sulfonamide ligand. nih.gov
Chromatographic Techniques
Chromatography is indispensable for the analysis and purification of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a rapid and simple method used primarily to monitor the progress of a chemical reaction and to assess the purity of the resulting products. nih.gov For quinoline-sulfonyl chloride derivatives, TLC is typically performed on silica (B1680970) gel plates (silica gel 60 F₂₅₄). nih.gov The separation of compounds is achieved using a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent depends on the polarity of the specific derivative being analyzed.
After development, the separated spots on the TLC plate are visualized. Due to the aromatic quinoline ring, these compounds are often UV-active, allowing for visualization under UV light at wavelengths of 254 nm or 365 nm. nih.gov
For the purification of this compound derivatives on a preparative scale, column chromatography (CC) is the most common method. nih.gov This technique utilizes a stationary phase, typically silica gel, packed into a glass column. The crude product mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase). The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as purified fractions.
Specific eluent systems reported for the purification of quinoline-containing sulfonyl compounds include mixtures of ethyl acetate (B1210297) and petroleum ether, as well as chloroform (B151607) followed by a chloroform/ethanol mixture. nih.govgoogle.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed.
For the analysis of quinoline-sulfonyl derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or an aqueous buffer. wu.ac.th The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection is often achieved using a UV detector, set at a wavelength where the quinoline moiety absorbs strongly (e.g., 265 nm), or by mass spectrometry (LC-MS) for definitive identification. wu.ac.thsielc.com
Medicinal Chemistry and Drug Discovery
The quinoline scaffold is recognized as a "privileged structure" in drug discovery, and derivatives synthesized from this compound have shown a wide range of biological activities. Researchers have modified this core structure to create libraries of compounds that have been evaluated for various therapeutic applications.
Derivatives of this compound, particularly quinoline-5-sulfonamides, have demonstrated notable anticancer properties. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to understand their underlying mechanisms of action at the cellular level.
A series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, synthesized from 8-hydroxythis compound, were tested for their antiproliferative activity against several human cancer cell lines. mdpi.comnih.gov One of the most active compounds identified was 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (referred to as compound 3c in the study). mdpi.comnih.gov This derivative exhibited significant efficacy against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells. mdpi.comnih.gov The activity of this compound was found to be comparable to that of established chemotherapy drugs like cisplatin and doxorubicin. mdpi.comnih.gov The research highlighted that the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring is essential for the biological activity. mdpi.comnih.gov
| Compound | C-32 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | A549 (IC₅₀ µM) | Source |
|---|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | 14.1 ± 1.2 | 16.5 ± 1.1 | 15.2 ± 1.0 | mdpi.com |
| Cisplatin (Reference) | 15.5 ± 1.3 | 19.8 ± 1.2 | 16.5 ± 1.3 | mdpi.com |
| Doxorubicin (Reference) | 13.6 ± 1.1 | 17.1 ± 1.0 | 14.3 ± 1.2 | mdpi.com |
Further investigation into the mechanism of action of the highly active derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, revealed its influence on key cellular pathways involved in cancer progression. mdpi.com The compound was found to increase the transcriptional activity of the P53 and P21 proteins, which are critical cell cycle regulators. mdpi.comnih.gov The p53 protein acts as a tumor suppressor that can trigger cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress. mdpi.com Additionally, the compound altered the expression of genes from the BCL-2 family. mdpi.comnih.gov Specifically, it modulated the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX. mdpi.com The p53 protein can induce apoptosis by activating the BAX gene; BAX, in turn, can bind to and inhibit BCL-2, leading to the activation of apoptotic pathways. mdpi.comnih.gov This modulation of the BCL-2/BAX ratio is a key indicator of the induction of apoptosis in cancer cells.
In addition to their anticancer effects, derivatives of this compound have been explored for their potential as antibacterial agents. This dual activity is particularly advantageous, as cancer patients are often more susceptible to infections. nih.gov
The same series of 8-hydroxyquinoline-5-sulfonamide derivatives were evaluated for their activity against Gram-positive bacteria. nih.gov The compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated the highest activity, particularly against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Its efficacy was comparable to the antibiotics oxacillin and ciprofloxacin. mdpi.com The study also included tests against reference strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov Other research into quinoline derivatives has also shown activity against Pseudomonas aeruginosa, indicating the broad-spectrum potential of this class of compounds. nih.govnih.gov
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA (Clinical Isolates) | 4–8 µg/mL | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Enterococcus faecalis ATCC 29212 | >256 µg/mL | mdpi.com |
| Quinolone-coupled hybrid derivatives | Pseudomonas aeruginosa | 0.125–8 µg/mL | nih.gov |
The therapeutic potential of quinoline-based compounds extends to antifungal applications. Hybrid quinoline-sulfonamide complexes have been designed and screened for their activity against fungal pathogens. nih.govmdpi.com Studies have shown that certain quinoline-sulfonamide metal complexes exhibit excellent antifungal activity against Candida albicans, a common cause of fungal infections in humans. nih.gov The structural features of quinoline make it a promising scaffold for the development of new antifungal agents. rsc.org
An Examination of this compound in Therapeutic and Synthetic Chemistry
This compound is a chemical compound that serves as a crucial intermediate and building block in various areas of chemical research. Its unique structure, combining the quinoline heterocyclic system with a reactive sulfonyl chloride group, allows for its application in the development of targeted therapeutic agents and the construction of complex molecular structures. This article explores its specific applications in medicinal chemistry and its role as a versatile reagent in synthetic organic chemistry.
Q & A
Q. How can conflicting spectral data (e.g., NMR shifts) from collaborative studies be reconciled?
- Methodological Answer : Cross-validate spectra using standardized referencing (e.g., TMS for NMR) and replicate experiments in a shared lab. Publish raw datasets (e.g., via repositories like Zenodo) to enable peer verification. Address solvent or impurity effects through collaborative reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
